5-bromo-3-methyl-N-[3-(morpholin-4-yl)propyl]-1H-indole-2-carboxamide
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Overview
Description
5-bromo-3-methyl-N-[3-(morpholin-4-yl)propyl]-1H-indole-2-carboxamide is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is of interest due to its potential biological activities and applications in scientific research.
Preparation Methods
The synthesis of 5-bromo-3-methyl-N-[3-(morpholin-4-yl)propyl]-1H-indole-2-carboxamide involves multiple steps. One common method includes the following steps:
Friedel-Crafts Acylation: The propyl group is added in two steps, starting with a Friedel-Crafts acylation.
Clemmensen Reduction: The acyl group is then converted to an alkane.
Bromination: The indole ring is brominated using reagents like bromine or N-bromosuccinimide.
Amidation: The final step involves the formation of the carboxamide group through amidation reactions.
Chemical Reactions Analysis
5-bromo-3-methyl-N-[3-(morpholin-4-yl)propyl]-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-3-methyl-N-[3-(morpholin-4-yl)propyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
- 5-bromo-1-methoxyindol-3-yl derivatives
- 5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives
- Indole-3-acetic acid derivatives
Compared to these compounds, 5-bromo-3-methyl-N-[3-(morpholin-4-yl)propyl]-1H-indole-2-carboxamide exhibits unique properties due to the presence of the morpholine and carboxamide groups, which may enhance its biological activity and specificity .
Properties
Molecular Formula |
C17H22BrN3O2 |
---|---|
Molecular Weight |
380.3 g/mol |
IUPAC Name |
5-bromo-3-methyl-N-(3-morpholin-4-ylpropyl)-1H-indole-2-carboxamide |
InChI |
InChI=1S/C17H22BrN3O2/c1-12-14-11-13(18)3-4-15(14)20-16(12)17(22)19-5-2-6-21-7-9-23-10-8-21/h3-4,11,20H,2,5-10H2,1H3,(H,19,22) |
InChI Key |
BLTMGTUSWYTHJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)Br)C(=O)NCCCN3CCOCC3 |
Origin of Product |
United States |
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